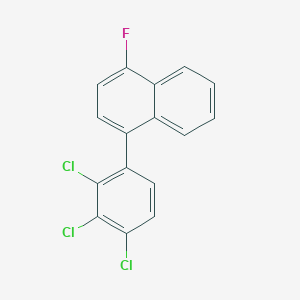
1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene is an organofluorine compound belonging to the naphthalene derivatives group This compound is characterized by the presence of a fluorine atom at the 1-position and three chlorine atoms at the 2, 3, and 4 positions on the phenyl ring attached to the naphthalene structure
Preparation Methods
The synthesis of 1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene and 2,3,4-trichlorophenyl compounds.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the fluorine atom.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Reagents such as tert-butyllithium and conditions like elevated temperatures are commonly used in these reactions.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of naphthoquinones, while substitution reactions may yield various substituted naphthalene derivatives.
Scientific Research Applications
1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The fluorine and chlorine atoms play a crucial role in modulating these interactions, affecting the compound’s binding affinity and activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
1-Fluoro-4-(2,3,4-trichlorophenyl)naphthalene can be compared with other similar compounds such as:
1-Fluoronaphthalene: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.
1-Chloronaphthalene: Contains chlorine but lacks the fluorine atom, resulting in different chemical properties.
1-Bromonaphthalene: Similar structure but with a bromine atom instead of fluorine, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H8Cl3F |
|---|---|
Molecular Weight |
325.6 g/mol |
IUPAC Name |
1-fluoro-4-(2,3,4-trichlorophenyl)naphthalene |
InChI |
InChI=1S/C16H8Cl3F/c17-13-7-5-12(15(18)16(13)19)10-6-8-14(20)11-4-2-1-3-9(10)11/h1-8H |
InChI Key |
USMORHWDLNFRCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)C3=C(C(=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


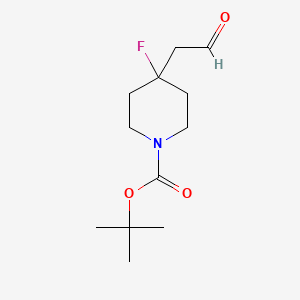

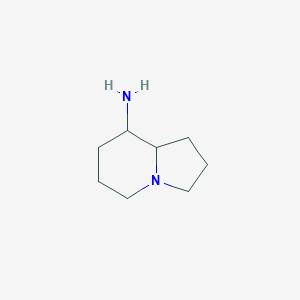
![rel-Benzyl (4aR,7aS)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14784404.png)
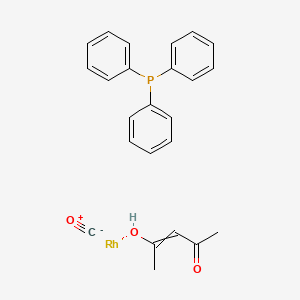
![(2R,5R)-1-[(benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]-5-methylpiperazine-2-carboxylic acid](/img/structure/B14784421.png)
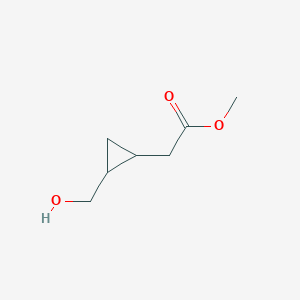
![2-amino-N-ethyl-N-[(3-methylphenyl)methyl]propanamide](/img/structure/B14784447.png)
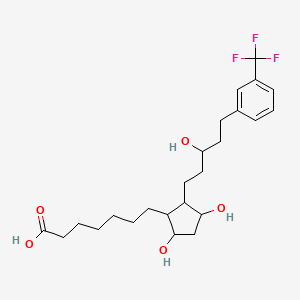
![(1R)-1-[5-(1-methyl-4-{4-[(3-methylpyridin-2-yl)[(3R)-piperidin-3-yl]carbamoyl]phenyl}-1H-pyrazol-5-yl)-2H-1,2,3,4-tetrazol-2-yl]ethyl 2-methylpropanoate](/img/structure/B14784458.png)
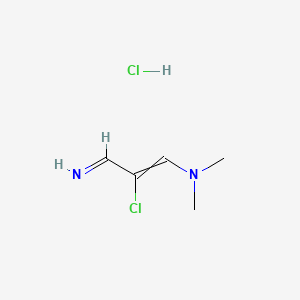
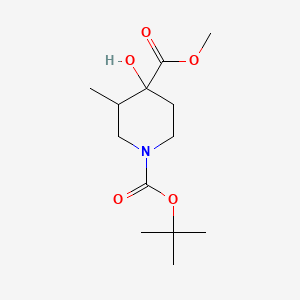
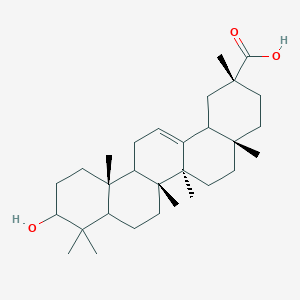
![4-Isopropyl-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-ol](/img/structure/B14784493.png)
